acetate CAS No. 141109-26-4](/img/structure/B115330.png)
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate, also known as MTPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical agent. MTPEA is a member of the phenethylamine family of compounds, which are known to have various physiological and psychoactive effects.
Wirkmechanismus
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate is believed to work by binding to and activating certain receptors in the brain, including the serotonin and dopamine receptors. This activation leads to the release of neurotransmitters, which can have various physiological and psychoactive effects.
Biochemical and Physiological Effects:
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. Additionally, Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have anxiolytic and antidepressant properties, making it a potential treatment for psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its ability to target specific receptors in the brain, allowing researchers to study the effects of neurotransmitter release on various physiological and psychoactive processes. However, one limitation of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its potential for abuse and dependence, which can make it difficult to conduct studies in a controlled manner.
Zukünftige Richtungen
There are several future directions for research on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. One area of research is the development of new pharmaceutical agents based on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. Another area of research is the study of the long-term effects of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate use on the brain and body. Additionally, research could be conducted on the potential use of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in the treatment of other medical conditions, such as cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been studied for its potential use as a pharmaceutical agent. It has been shown to have antimicrobial, anti-inflammatory, and analgesic properties. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
141109-26-4 |
|---|---|
Produktname |
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate |
Molekularformel |
C15H16ClNO2S |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3 |
InChI-Schlüssel |
PAOGEKGFTGONII-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Synonyme |
Methyl2-(2-Chlorophenyl)-2-[2-(2-thiophenyl)ethylamino]acetate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

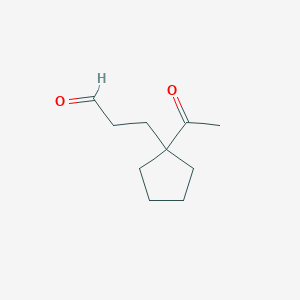
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
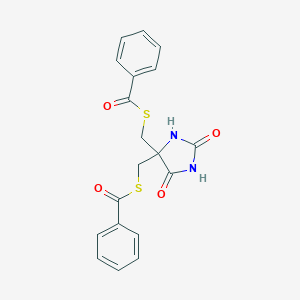

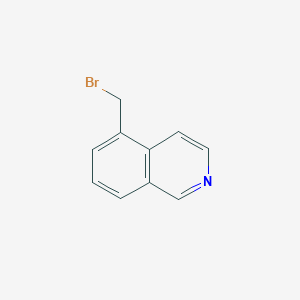


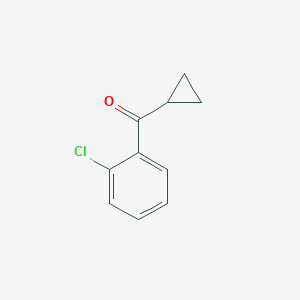
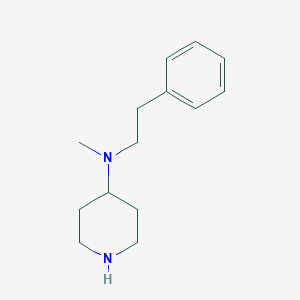
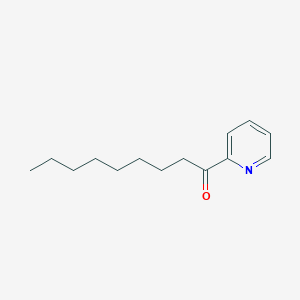

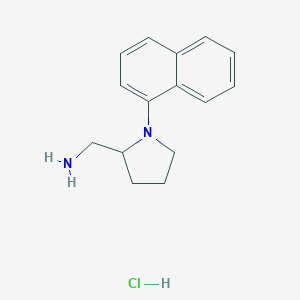
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)
